molecular formula C13H15N5OS B2552853 (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1448134-66-4

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2552853
CAS RN: 1448134-66-4
M. Wt: 289.36
InChI Key: REDQISWELYZACN-UHFFFAOYSA-N
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Description

The compound “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known to possess a wide range of therapeutic activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including “this compound”, is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Antimicrobial Activity

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and its derivatives have been studied for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of compounds related to this chemical, demonstrating variable and modest activity against various strains of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antipsychotic Potential

A study by Gopi, Sastry, and Dhanaraju (2017) on novel derivatives of this compound showed significant antipsychotic activity. They synthesized compounds exhibiting high potency in catalepsy induction, suggesting potential applications in the treatment of psychiatric disorders (Gopi, Sastry, & Dhanaraju, 2017).

Antiproliferative Effects

Kumar et al. (2014) investigated the antiproliferative effect of novel 4-thiazolidinone, pyridine, and piperazine-based conjugates on human leukemic cells. One of the compounds showed potent activity, highlighting the potential use of this compound in cancer research (Kumar et al., 2014).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds structurally related to this compound. For example, Abdelhamid, Fahmi, and Baaiu (2016) synthesized a range of heterocyclic compounds, including 1,3,4-thiadiazoles, elucidating their structures through spectral and chemical analysis. Such studies contribute to understanding the chemical properties and potential applications of these compounds (Abdelhamid, Fahmi, & Baaiu, 2016).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) explored the synthesis of novel heterocyclic compounds, including those related to this compound, for their anticancer and antimicrobial properties. Their study revealed significant potency against cancer cell lines and pathogenic strains, suggesting the potential use of these compounds in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).

Green Synthesis and Potential Applications

Gharu (2014) conducted a study on the green synthesis of Schiff bases and hydroxyl derivatives of 1, 3, 4-thiadiazole containing N-methyl piperazine moiety. The synthesized compounds showed promising antimicrobial and antioxidant potential, indicating the eco-friendly approaches to synthesizing and exploring the applications of such compounds (Gharu, 2014).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally associated with their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells . Some derivatives have shown significant antibacterial potential .

Future Directions

The future directions for the research and development of 1,3,4-thiadiazole derivatives, including “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone”, could involve further exploration of their therapeutic potential. Given their broad range of biological activities, these compounds could be further developed and modified to create new drugs .

properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-10-15-12(20-16-10)13(19)18-8-6-17(7-9-18)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDQISWELYZACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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